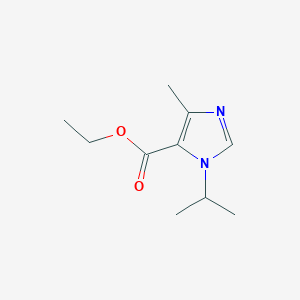

Ethyl 1-isopropyl-4-methyl-1H-imidazole-5-carboxylate

説明

Ethyl 1-isopropyl-4-methyl-1H-imidazole-5-carboxylate is a tetrasubstituted imidazole derivative featuring a 1-isopropyl group, a 4-methyl substituent, and an ethyl ester at position 3. Imidazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties.

特性

分子式 |

C10H16N2O2 |

|---|---|

分子量 |

196.25 g/mol |

IUPAC名 |

ethyl 5-methyl-3-propan-2-ylimidazole-4-carboxylate |

InChI |

InChI=1S/C10H16N2O2/c1-5-14-10(13)9-8(4)11-6-12(9)7(2)3/h6-7H,5H2,1-4H3 |

InChIキー |

WYCYKJRUORMBEE-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=C(N=CN1C(C)C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-isopropyl-4-methyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable aldehyde in the presence of a catalyst, followed by cyclization and esterification . The reaction conditions are often mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes steps such as nitrile addition, proto-demetallation, tautomerization, and dehydrative cyclization . The scalability of these methods ensures the efficient production of the compound for various applications.

化学反応の分析

科学研究への応用

1-イソプロピル-4-メチル-1H-イミダゾール-5-カルボン酸エチルは、いくつかの科学研究への応用があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 抗菌性や抗真菌性などの潜在的な生物活性を調査されています.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Ethyl 1-isopropyl-4-methyl-1H-imidazole-5-carboxylate has been investigated for its antimicrobial properties. Studies have shown that imidazole derivatives can exhibit significant antibacterial activity against various pathogens. For instance, compounds with similar structures have been evaluated for their ability to inhibit bacterial growth, making them potential candidates for the development of new antibiotics .

Enzyme Inhibition

The compound has also been studied as an enzyme inhibitor. Research indicates that imidazole derivatives can interact with biological targets, influencing enzyme activity. This property is particularly relevant in the context of cancer research, where such compounds may inhibit specific pathways involved in tumor growth and proliferation .

Potential Therapeutic Applications

Beyond antimicrobial effects, there is ongoing research into the therapeutic potential of ethyl 1-isopropyl-4-methyl-1H-imidazole-5-carboxylate in treating various diseases. Its structure allows it to be a candidate for drug design aimed at targeting specific molecular pathways in diseases like cancer and infections .

Agricultural Applications

Pesticide Development

The compound's chemical properties suggest potential use in the formulation of agrochemicals, particularly pesticides. Imidazole derivatives are known for their efficacy in pest control, and ethyl 1-isopropyl-4-methyl-1H-imidazole-5-carboxylate could serve as a precursor or active ingredient in developing new agricultural products .

Herbicide Activity

Research into similar compounds has indicated that they may possess herbicidal properties. Ethyl 1-isopropyl-4-methyl-1H-imidazole-5-carboxylate may be explored for its ability to inhibit weed growth without adversely affecting crop yield, thus providing an environmentally friendly alternative to traditional herbicides .

Materials Science

Catalyst Development

In materials science, ethyl 1-isopropyl-4-methyl-1H-imidazole-5-carboxylate can be utilized as a catalyst in organic reactions. Its imidazole ring facilitates catalytic activity, making it suitable for various synthetic applications in organic chemistry .

Synthesis of Novel Materials

The compound can also serve as a building block for synthesizing novel materials with tailored properties. Its unique structure allows chemists to create derivatives that may exhibit desirable characteristics for specific applications, such as improved stability or enhanced reactivity .

Case Studies and Research Findings

作用機序

類似化合物の比較

類似化合物

4-メチル-5-イミダゾールカルボン酸エチル: 構造は似ていますが、イソプロピル基がありません.

1H-イミダゾール、4-メチル-: 異なる置換基を持つ別のイミダゾール誘導体です.

独自性

1-イソプロピル-4-メチル-1H-イミダゾール-5-カルボン酸エチルは、その特定の置換基により、独特の化学的および生物学的性質を持つ点が特徴です。 イソプロピル基の存在により、親油性が向上し、生体膜や標的との相互作用が改善される可能性があります.

類似化合物との比較

Substituent Effects on Physical Properties

The substituents on the imidazole ring significantly influence melting points, solubility, and crystallinity. A comparison of related compounds is summarized below:

Key Observations :

- Phenyl substituents (e.g., in compounds) increase molecular weight and melting points due to enhanced π-π stacking .

- Hydroxy groups (e.g., in ) may reduce melting points compared to non-polar substituents like methyl or isopropyl, as seen in analogous alcohols vs. hydrocarbons.

- Amino groups () introduce polarity and salt formation, improving aqueous solubility but requiring stabilization as hydrochlorides .

Reactivity and Functional Group Interactions

- Ester Group Reactivity : The ethyl ester at position 5 in the target compound is a common feature in and derivatives. This group can undergo hydrolysis to carboxylic acids or serve as a precursor for further functionalization (e.g., amidation) .

- Hydrogen Bonding: Substituents like hydroxy () or amino () groups enable hydrogen bonding, influencing crystal packing and supramolecular assembly (see for graph-set analysis) .

生物活性

Ethyl 1-isopropyl-4-methyl-1H-imidazole-5-carboxylate is a nitrogen-containing heterocyclic compound that belongs to the imidazole family. Its unique structure, characterized by an ethyl ester group at the carboxylic acid position along with isopropyl and methyl substituents, contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₅N₃O₂

- Molecular Weight : 182.22 g/mol

- CAS Number : 1260793-84-7

Ethyl 1-isopropyl-4-methyl-1H-imidazole-5-carboxylate exhibits a range of biological activities primarily due to its ability to interact with various biological targets:

- Target Interaction : The imidazole ring allows for versatile interactions with enzymes and receptors, influencing numerous biochemical pathways. This compound may act as an inhibitor or modulator of specific enzymes, potentially impacting metabolic processes.

- Pharmacokinetics : The polar nature of the imidazole ring suggests improved pharmacokinetic properties, which may enhance absorption and bioavailability. Studies indicate that modifications in the imidazole structure can significantly affect interaction strength and specificity, necessitating further structure-activity relationship analyses .

Biological Activities

Research indicates that imidazole derivatives, including ethyl 1-isopropyl-4-methyl-1H-imidazole-5-carboxylate, demonstrate a variety of biological activities:

Synthesis and Evaluation

A study on the synthesis of ethyl 1-isopropyl-4-methyl-1H-imidazole-5-carboxylate highlighted its preparation through multi-step organic reactions, emphasizing the importance of substituent positioning for enhancing biological activity. The study reported good yields and purity levels, indicating a reliable synthesis method suitable for further research .

Comparative Analysis with Other Imidazoles

A comparative analysis of ethyl 1-isopropyl-4-methyl-1H-imidazole-5-carboxylate with other imidazole derivatives revealed that its unique combination of isopropyl and methyl groups may enhance its biological activity. This structural arrangement could influence its pharmacokinetic properties, making it a candidate for targeted drug design.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 5-methyl-1H-imidazole-4-carboxylate | C₉H₁₁N₃O₂ | Methyl group at position 5 |

| Ethyl 1-methyl-1H-imidazole-5-carboxylate | C₉H₁₁N₃O₂ | Methyl substitution at position 1 |

| Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate | C₉H₈F₃N₃O₂ | Trifluoromethyl group enhancing reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。